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Compound of Interest

Compound Name: 8-Bromooct-1-yne

Cat. No.: B1626143

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 8-
Bromooct-1-yne, a valuable bifunctional molecule in organic synthesis, particularly for the
introduction of an octynyl moiety in the development of complex molecules and pharmaceutical
agents. This document details key experimental protocols, presents quantitative data in a
comparative format, and includes visualizations of reaction pathways and experimental
workflows.

Core Synthesis Routes

Three principal and effective methods for the synthesis of 8-Bromooct-1-yne have been
identified in the scientific literature. These routes offer varying advantages in terms of starting
material availability, reaction efficiency, and scalability. The selection of a specific route will
depend on the specific requirements of the research or development program.

The three primary routes are:

e Bromination of 7-Octyn-1-ol: A direct conversion of the terminal alcohol to the corresponding
bromide.

» Nucleophilic Substitution on a Tosylate Precursor: A two-step process involving the formation
of a tosylate from 7-Octyn-1-ol, followed by displacement with a bromide salt.
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» Alkylation of Acetylene with 1,6-Dibromohexane: A carbon-carbon bond-forming reaction to
construct the eight-carbon chain.

Route 1: Bromination of 7-Octyn-1-ol (Appel
Reaction)

This method facilitates the direct conversion of the readily available 7-octyn-1-ol to 8-
bromooct-1-yne using a combination of triphenylphosphine (PPhs) and carbon tetrabromide
(CBra). This reaction, known as the Appel reaction, is generally high-yielding and proceeds
under mild conditions.[1]

Data Presentation

Parameter Value Reference

Starting Material 7-Octyn-1-ol [1]

Triphenylphosphine, Carbon
Reagents ) [1]
Tetrabromide

Solvent Dichloromethane [1]

Reaction Time 1 hour [1]

Temperature Reflux

Reported Yield ~100%

Purity High (after chromatography) Assumed from standard

procedures

Experimental Protocol

Materials:
e 7-Octyn-1-ol
e Triphenylphosphine (PPhs)

o Carbon Tetrabromide (CBra)
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e Dichloromethane (DCM), anhydrous
« Silica gel for column chromatography
e Hexane

o Ethyl acetate

e Round-bottom flask

e Magnetic stirrer

e Reflux condenser

 Inert atmosphere (Nitrogen or Argon)

Standard glassware for workup and purification

Procedure:

To a solution of 7-octyn-1-ol in anhydrous dichloromethane under an inert atmosphere, add
triphenylphosphine.

o Cool the mixture in an ice bath and add carbon tetrabromide portion-wise, controlling the
exothermic reaction.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for 1 hour.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture and concentrate under reduced pressure to
remove the solvent.

» Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl
acetate gradient to afford pure 8-bromooct-1-yne.

Reaction Pathway
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Reactants
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Products
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Caption: Bromination of 7-Octyn-1-ol via the Appel Reaction.

Route 2: From 7-Octyn-1-ol via a Tosylate
Intermediate

This two-step approach involves the initial conversion of 7-octyn-1-ol to its corresponding p-
toluenesulfonate (tosylate) ester, followed by a nucleophilic substitution with lithium bromide to
yield the final product. This method is advantageous when direct bromination is problematic or
to avoid the use of phosphorus-based reagents.

Data Presentation

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b1626143?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Parameter

Value

Reference

Starting Material

7-Octyn-1-ol

General knowledge

Intermediate

7-octyne-1-yl 4-

methylbenzenesulfonate

Reagents (Step 1)

p-Toluenesulfonyl chloride,

Pyridine

General knowledge

Reagents (Step 2)

Lithium Bromide

Solvent (Step 2)

Dimethyl sulfoxide (DMSO)

Reported Yield (Step 2)

80%

Purity

High (after purification)

Assumed from standard

procedures

Experimental Protocol

Step 1: Tosylation of 7-Octyn-1-ol

Materials:

e 7-Octyn-1-ol

o p-Toluenesulfonyl chloride (TsCI)

o Pyridine, anhydrous

e Dichloromethane (DCM), anhydrous

 Hydrochloric acid (1M)

e Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate
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Procedure:

Dissolve 7-octyn-1-ol in anhydrous pyridine and cool the solution in an ice bath.
o Slowly add p-toluenesulfonyl chloride to the stirred solution.
 Allow the reaction to stir at 0°C for several hours, monitoring by TLC.

e Upon completion, pour the reaction mixture into cold 1M HCI and extract with
dichloromethane.

» Wash the organic layer sequentially with 1M HCI, saturated sodium bicarbonate solution, and
brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield 7-octyne-1-yl 4-methylbenzenesulfonate.

Step 2: Bromination of 7-octyne-1-yl 4-methylbenzenesulfonate

Materials:

7-octyne-1-yl 4-methylbenzenesulfonate

Lithium bromide (LiBr)

Dimethyl sulfoxide (DMSO), anhydrous

Water

Diethyl ether

Procedure:

» Dissolve 7-octyne-1-yl 4-methylbenzenesulfonate in anhydrous DMSO.
e Add lithium bromide and heat the mixture.

e Monitor the reaction by TLC until the starting material is consumed.
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e Cool the reaction mixture and pour it into water.
o Extract the aqueous layer with diethyl ether.
e Wash the combined organic layers with water and brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by vacuum distillation or column chromatography to obtain 8-
bromooct-1-yne.

Reaction Pathway

7-Octyn-1-ol

TsCl, Pyridine

y

7-octyne-1-yl 4-methylbenzenesulfonate
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y

8-Bromooct-1-yne
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Caption: Two-step synthesis via a tosylate intermediate.

Route 3: Alkylation of Acetylene with 1,6-
Dibromohexane

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1626143?utm_src=pdf-body
https://www.benchchem.com/product/b1626143?utm_src=pdf-body
https://www.benchchem.com/product/b1626143?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This approach builds the carbon skeleton of 8-bromooct-1-yne through the mono-alkylation of
an acetylene equivalent with 1,6-dibromohexane. The use of a large excess of the
dibromoalkane can favor the desired mono-substitution product.

Data Presentation

Parameter Value Reference

_ _ 1,6-Dibromohexane, Sodium
Starting Materials

Acetylide
N,N-Dimethylformamide
Solvent
(DMF), Xylene
Temperature 50 °C
Reaction Time 24 hours
Reported Yield 67%
Purit Moderate (requires careful Assumed due to potential for
urity o _ _
purification) di-alkylation

Experimental Protocol

Materials:

e 1,6-Dibromohexane

¢ Sodium acetylide (handle with care)

e N,N-Dimethylformamide (DMF), anhydrous
e Xylene, anhydrous

e Ammonium chloride solution, saturated

e Pentane

o Standard glassware for inert atmosphere reactions, workup, and purification
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Procedure:

 In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and
nitrogen inlet, prepare a suspension of sodium acetylide in a mixture of anhydrous DMF and
xylene.

e Heat the suspension to 50 °C.

» Slowly add a solution of a large excess of 1,6-diboromohexane in DMF to the stirred
suspension over several hours.

e Maintain the reaction temperature at 50 °C for 24 hours.
e Monitor the reaction by Gas Chromatography (GC) or TLC.

o Cool the reaction mixture and cautiously quench by the slow addition of saturated aqueous
ammonium chloride solution.

o Extract the mixture with pentane.
» Wash the combined organic layers with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by fractional distillation under reduced pressure to separate 8-
bromooct-1-yne from unreacted 1,6-dibromohexane and the di-alkylation byproduct.

Reaction Pathway
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Reactants

1,6-Dibromohexane Sodium Acetylide

DMF/Xylene, 50°C, 24h

8-Bromooct-1-yne 1,10-Dodecadiyne (byproduct)

Click to download full resolution via product page

Caption: Alkylation of acetylene with 1,6-dibromohexane.

Experimental Workflow: A General Overview

The synthesis of 8-Bromooct-1-yne, irrespective of the chosen route, generally follows a
standard workflow in a synthetic organic chemistry laboratory. This workflow encompasses
reaction setup, execution, workup, and purification, with analytical checks at key stages.

Reaction Workup Purification & Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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